molecular formula C22H22N2O5S B2928111 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899949-29-2

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B2928111
CAS RN: 899949-29-2
M. Wt: 426.49
InChI Key: MMDLZEAEKMIXRQ-UHFFFAOYSA-N
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Description

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C22H22N2O5S and its molecular weight is 426.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Compound Synthesis : Research on compounds with similar heterocyclic structures, such as pyrazoles and pyrazines, often focuses on their synthesis methods. For example, the development of novel catalytic processes for synthesizing pyrazole derivatives demonstrates the interest in efficient, green chemistry approaches for constructing complex molecules (Moosavi-Zare et al., 2013).

  • Crystal Structure Analysis : The study of molecular and crystal structures through X-ray diffraction analysis is common for understanding the physical and chemical properties of heterocyclic compounds. This is crucial for applications in material science and molecular engineering (Shestopalov et al., 2003).

Potential Applications

  • Organic Electronics and Photonics : Compounds with complex heterocyclic frameworks are explored for their electronic and photonic properties. Their potential applications include organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The synthesis and characterization of these compounds contribute to the development of new materials with enhanced performance (Tamm et al., 1996).

  • Antibacterial and Antimicrobial Agents : The synthesis of novel heterocyclic compounds containing sulfonamido moieties and their evaluation as antibacterial agents highlights the ongoing search for new antimicrobial materials. Such studies are critical for addressing antibiotic resistance and developing new therapeutic agents (Azab et al., 2013).

  • Catalysis and Green Chemistry : The application of heterocyclic compounds in catalysis, including their role as ligands in transition metal catalyzed reactions, is an area of significant interest. Research in this domain aims at developing more efficient and environmentally friendly synthetic methodologies (Rao et al., 2018).

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-27-17-6-4-16(5-7-17)22-19-3-2-10-23(19)11-12-24(22)30(25,26)18-8-9-20-21(15-18)29-14-13-28-20/h2-10,15,22H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDLZEAEKMIXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

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